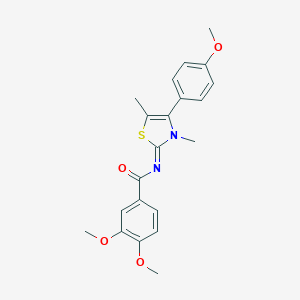
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMDBTD, and it has a molecular formula of C24H26N2O3S.
Wirkmechanismus
The mechanism of action of DMDBTD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. DMDBTD has been found to inhibit the activity of protein kinase B (Akt), which is involved in cell survival, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DMDBTD has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and modulation of signaling pathways involved in cell survival and growth. DMDBTD has also been found to have neuroprotective effects, which may be due to its ability to modulate oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMDBTD for lab experiments is its potent activity against cancer cells and bacterial strains, which makes it a useful tool for studying these conditions. However, one limitation of DMDBTD is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on DMDBTD, including further studies on its mechanism of action, its potential applications in cancer and neurodegenerative disease treatment, and its antimicrobial activity. Other potential future directions include the development of more efficient synthesis methods for DMDBTD and the exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
DMDBTD can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by reaction with 2,3-dimethyl-1,4-naphthoquinone. The resulting product is then reacted with 3,4-dimethoxybenzoyl chloride to produce DMDBTD.
Wissenschaftliche Forschungsanwendungen
DMDBTD has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, DMDBTD has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurodegenerative disease research, DMDBTD has been found to have neuroprotective effects, which may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. In antimicrobial activity research, DMDBTD has been found to have potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
Produktname |
3,4-dimethoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide |
|---|---|
Molekularformel |
C21H22N2O4S |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-[4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C21H22N2O4S/c1-13-19(14-6-9-16(25-3)10-7-14)23(2)21(28-13)22-20(24)15-8-11-17(26-4)18(12-15)27-5/h6-12H,1-5H3 |
InChI-Schlüssel |
HYLCTNDAZFHFNU-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=C(C=C2)OC)OC)S1)C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B305170.png)
![N-(3-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B305172.png)
![N-(2-bromophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305174.png)
amino]benzoyl}amino)benzoate](/img/structure/B305175.png)
![4-chloro-3-[(2,3-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305176.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B305178.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B305179.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305180.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305183.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2,4-dichlorobenzamide](/img/structure/B305184.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B305185.png)
![N-{1-[5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305188.png)
![N-{2-methyl-1-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305189.png)
![1-[({4-allyl-5-[(benzylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B305193.png)